molecular formula C24H25N5OS B10880681 (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10880681
M. Wt: 431.6 g/mol
InChI Key: DOMJWALMXCDYPR-UHFFFAOYSA-N
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Description

The compound (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring multiple functional groups, including an imidazole ring, a pyrazolone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the formation of the pyrazolone core. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules. It can be used in the design of enzyme inhibitors or as a ligand in metal coordination complexes.

Medicine

Medicinally, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. The pyrazolone core is known for its pharmacological activities, and the imidazole ring can enhance binding affinity to biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications.

Mechanism of Action

The mechanism by which (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyrazolone core can interact with various proteins, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one: Unique due to its specific substitution pattern and combination of functional groups.

    2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the imidazole ring and thioether group, resulting in different chemical properties and biological activities.

    5-Methyl-1H-imidazole-4-carbaldehyde: Contains the imidazole ring but lacks the pyrazolone core, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of an imidazole ring, a pyrazolone core, and a thioether group

Properties

Molecular Formula

C24H25N5OS

Molecular Weight

431.6 g/mol

IUPAC Name

4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H25N5OS/c1-17-21(27-16-26-17)15-31-14-13-25-18(2)22-23(19-9-5-3-6-10-19)28-29(24(22)30)20-11-7-4-8-12-20/h3-12,16,28H,13-15H2,1-2H3,(H,26,27)

InChI Key

DOMJWALMXCDYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(C)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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